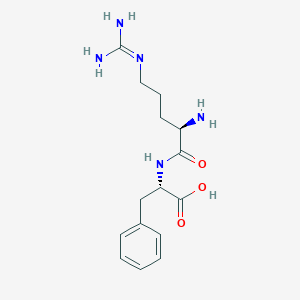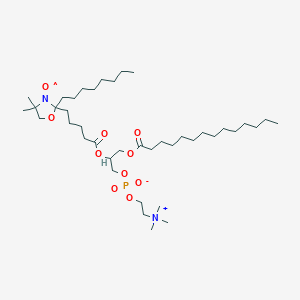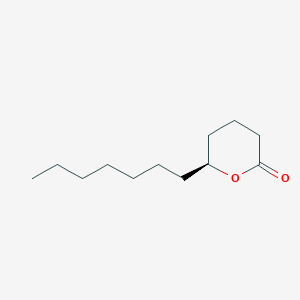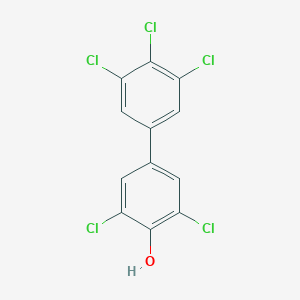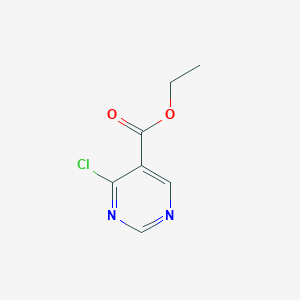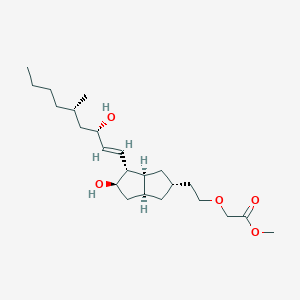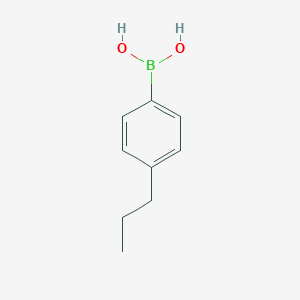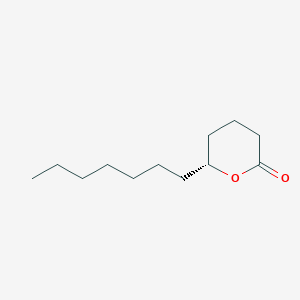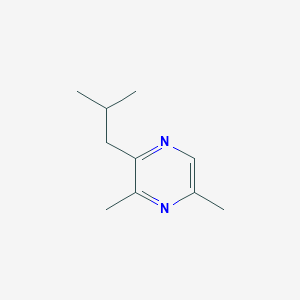
3,5-Dimethyl-2-isobutylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-2-isobutylpyrazine (DMIBP) is a natural compound that is widely found in various plants and fruits such as grapes, peppers, and tomatoes. It is also a key component of the aroma and flavor of wine and other fermented beverages. In recent years, DMIBP has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3,5-Dimethyl-2-isobutylpyrazine is not fully understood, but it is believed to act through various pathways, including the modulation of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound exhibits antioxidant, anti-inflammatory, and anticancer properties. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of various diseases such as colitis and arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Dimethyl-2-isobutylpyrazine has several advantages for use in lab experiments, including its natural origin, low toxicity, and easy availability. However, this compound also has some limitations, including its limited solubility in water and its potential to interfere with other experimental procedures.
Zukünftige Richtungen
There are several future directions for the study of 3,5-Dimethyl-2-isobutylpyrazine, including:
1. Identification of the molecular targets of this compound and the elucidation of its mechanism of action.
2. Development of novel methods for synthesizing this compound with improved yield and purity.
3. Investigation of the potential applications of this compound in various fields such as medicine, agriculture, and environmental science.
4. Evaluation of the safety and toxicity of this compound in humans and animals.
5. Development of this compound-based drugs for the treatment of various diseases such as cancer and inflammation.
In conclusion, this compound is a natural compound that has gained significant attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine, agriculture, and environmental science.
Synthesemethoden
3,5-Dimethyl-2-isobutylpyrazine can be synthesized through various methods, including the reaction between isobutylamine and 2-acetyl-3,5-dimethylpyrazine, or the reaction between isobutyraldehyde and 2,3,5-trimethylpyrazine. However, the most common method of synthesizing this compound is through the microbial fermentation of various microorganisms such as Bacillus subtilis and Pseudomonas aeruginosa.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-2-isobutylpyrazine has been extensively studied for its potential applications in various fields, including food science, environmental science, and medical science. In food science, this compound is used as a flavoring agent in various food products such as wine, beer, and sauces. In environmental science, this compound is used as a bioindicator of soil quality and as a natural pesticide. In medical science, this compound has been shown to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Eigenschaften
CAS-Nummer |
70303-42-3 |
|---|---|
Molekularformel |
C10H16N2 |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
3,5-dimethyl-2-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-7(2)5-10-9(4)12-8(3)6-11-10/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
PBBZXNLEMPGGCH-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=N1)C)CC(C)C |
Kanonische SMILES |
CC1=CN=C(C(=N1)C)CC(C)C |
Dichte |
0.924-0.929 |
Andere CAS-Nummern |
70303-42-3 |
Physikalische Beschreibung |
Colourless transparent liquid; Roasted woody, meaty aroma with nutty cocoa notes |
Reinheit |
95% min. |
Löslichkeit |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Synonyme |
3,5-Dimethyl-2-isobutylpyrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



